2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
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Overview
Description
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is a complex organic compound featuring a benzene ring substituted with a methoxy group, a sulfonyl chloride group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Attachment to the Benzene Ring: The pyrrolidinone moiety is then attached to the benzene ring via a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure high yield and selectivity.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonyl Chloride Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid.
Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming sulfonamides, sulfonates, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products
Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Products include sulfonamides or sulfonic acids.
Substitution: Products include various sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Mechanism of Action
The mechanism by which 2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking substrate access.
Protein Modification: In biological studies, it can react with nucleophilic amino acid residues, such as lysine or cysteine, altering protein function or stability.
Polymerization: In materials science, the sulfonyl chloride group can initiate polymerization reactions, leading to the formation of cross-linked networks with desirable properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of sulfonyl chloride, leading to different chemical properties and uses.
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group, which alters its solubility and reactivity.
Uniqueness
2-Methoxy-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both a methoxy group and a sulfonyl chloride group allows for diverse chemical transformations, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-methoxy-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(7-10(9)18(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCQDKRLVBOZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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